KO-947 -

KO-947

Catalog Number: EVT-272250
CAS Number:
Molecular Formula: C21H17N5O
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) currently under investigation for its potential in treating various cancers. [, , ] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer development and progression. [, ] KO-947 demonstrates promising antitumor activity in preclinical models, particularly those with mutations in this pathway, including BRAF, KRAS, and NRAS mutations. [, ]

BRAF Inhibitors:

1.2 Relevance: BRAF inhibitors are relevant to KO-947 because both drug classes target the MAPK pathway, albeit at different points. [] While BRAF inhibitors target the BRAF protein upstream, KO-947 inhibits ERK1/2 kinases, the final node of the MAPK pathway. [] This difference in target position makes KO-947 potentially effective in cases where resistance to BRAF inhibitors has developed due to pathway reactivation downstream of BRAF. []

MEK Inhibitors:

2.1 Compound Description: MEK inhibitors are a class of drugs that target MEK proteins, also part of the MAPK signaling pathway. Like BRAF inhibitors, they are used in the treatment of cancers with MAPK pathway dysregulation, including melanoma. []

2.2 Relevance: Similar to BRAF inhibitors, MEK inhibitors are relevant to KO-947 because they target the same pathway but at a different point. [] Both BRAF and MEK inhibitors act upstream of ERK1/2 kinases, the target of KO-947. [] The development of resistance to MEK inhibitors, again due to downstream pathway reactivation, makes the distinct target of KO-947 a potentially valuable alternative. []

ANO1 (Anoctamin 1):

3.1 Compound Description: ANO1, also known as TMEM16A, is a calcium-activated chloride channel often overexpressed in various cancers, including esophageal squamous cell carcinoma (ESCC) and head and neck squamous cell carcinoma (HNSCC). []

3.2 Relevance: ANO1 is particularly relevant to KO-947 in the context of 11q13 amplification. This chromosomal amplification, frequently observed in ESCC and HNSCC, often includes the ANO1 gene. [] Research suggests that ANO1 overexpression can drive tumor growth in a manner dependent on the MAPK pathway, making these tumors sensitive to KO-947's ERK1/2 inhibition. [] Interestingly, some 11q13 amplified tumors with silenced ANO1 expression did not respond to KO-947, highlighting the potential role of ANO1 in mediating the sensitivity to ERK inhibition. []

4.1 Compound Description: CCND1 and FADD are genes located within the 11q13 amplicon, often amplified in various cancers like ESCC and HNSCC. [] CCND1 encodes Cyclin D1, a protein crucial for cell cycle regulation, while FADD plays a role in apoptosis.

4.2 Relevance: While not directly targeted by KO-947, both CCND1 and FADD are relevant due to their co-amplification with ANO1 in the 11q13 region. [] This amplification, particularly of ANO1, is associated with sensitivity to KO-947. [] The roles of CCND1 and FADD in cell cycle progression and apoptosis, respectively, might contribute to the overall tumor development driven by 11q13 amplification and consequently, the sensitivity to KO-947 in these cases.

Source and Classification

KO-947 is classified as a small molecule inhibitor within the category of targeted cancer therapies. Its primary mechanism is to inhibit the MAPK signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation and survival, making it a key target for therapeutic intervention in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of KO-947 involves several chemical steps that optimize its potency and selectivity against ERK1/2. While specific synthetic routes are proprietary, it typically includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds with high affinity for ERK1/2.
  2. Chemical Modifications: Iterative modifications to enhance solubility, bioavailability, and metabolic stability.
  3. High-Throughput Screening: Testing various derivatives to identify candidates with optimal pharmacological profiles.

The synthesis process is guided by principles of medicinal chemistry to ensure that the final product meets the desired efficacy and safety profiles for further development .

Molecular Structure Analysis

Structure and Data

The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its conformation and binding interactions at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

In biochemical assays, KO-947 demonstrates competitive inhibition of ERK1/2 by binding to the active site of these kinases. The compound's efficacy is quantified using IC50 values, with reported values around 10 nanomolar for ERK1/2 inhibition against certain cancer cell lines .

The reactions involved typically include:

  • Phosphorylation Inhibition: Blocking the phosphorylation of downstream targets that are essential for tumor growth.
  • Signal Transduction Modulation: Altering the MAPK pathway signaling cascades that contribute to cancer progression.

These reactions highlight KO-947's potential as a therapeutic agent in cancers characterized by aberrant MAPK signaling .

Mechanism of Action

Process and Data

KO-947 exerts its effects primarily by inhibiting the phosphorylation activity of ERK1/2. Upon binding to these kinases, KO-947 prevents their activation by upstream signals such as RAS and RAF proteins. This inhibition disrupts the downstream signaling cascade responsible for cell proliferation and survival.

The mechanism can be summarized as follows:

  1. Binding: KO-947 binds to the ATP-binding pocket of ERK1/2.
  2. Inhibition: This prevents ATP from binding and subsequently inhibits phosphorylation of target proteins.
  3. Biological Outcome: Reduced phosphorylation leads to decreased cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

KO-947 exhibits several notable physical and chemical properties relevant for its function:

  • Molecular Weight: Approximately 400 Da (exact value not specified).
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions has been demonstrated, although detailed stability data may not be publicly available.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

KO-947 is primarily investigated for its application in oncology as a targeted therapy for tumors exhibiting mutations in RAS or RAF pathways. Its potential uses include:

  • Cancer Treatment: As a monotherapy or in combination with other agents for enhanced therapeutic efficacy.
  • Research Tool: Utilized in preclinical studies to understand the role of ERK signaling in cancer biology.

The ongoing clinical trials aim to establish its safety profile and effectiveness across various cancer types, particularly those resistant to conventional therapies .

Properties

Product Name

KO-947

IUPAC Name

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)

InChI Key

ODIUJYZERXVGEI-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

KO-947; KO 947; KO947.

Canonical SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.